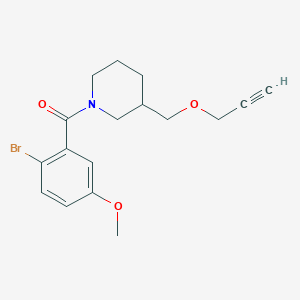

(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3/c1-3-9-22-12-13-5-4-8-19(11-13)17(20)15-10-14(21-2)6-7-16(15)18/h1,6-7,10,13H,4-5,8-9,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGRMZSIFFAVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Piperidine Introduction: The piperidine moiety can be attached through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate leaving group.

Propargylation: The propargyl group can be introduced using propargyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.

Reduction: Reduction reactions could target the carbonyl group or the brominated phenyl ring.

Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, the compound could be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may interact with specific biological targets, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to develop new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Target Compound vs. Piperidine-Based Methanones ()

- Compound 36 (): Structure: (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(2-methoxyphenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone Key Differences: Substituted with chloro, fluoro, and methoxyphenoxy groups instead of bromo and propargyloxy. Impact: Increased halogenation may enhance receptor binding but reduce solubility compared to the target compound .

- Compound 74 (): Structure: (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone Key Differences: Incorporates a trifluoromethylpyridinyl thio-benzyl group instead of propargyloxymethyl.

Target Compound vs. Pyrrolidine Derivatives ()

- Pyrrolidine Analog: (2-Bromo-5-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone Key Differences: Pyrrolidine ring (5-membered) instead of piperidine (6-membered). Impact: Reduced steric hindrance may alter pharmacokinetic properties, such as absorption and half-life .

Physicochemical Properties

Notes:

Stability and Reactivity

- Propargyloxy Group : The terminal alkyne in the target compound may undergo click chemistry modifications but poses stability challenges under acidic conditions .

- Bromo and Methoxy Groups : Enhance stability against oxidative metabolism compared to hydroxylated analogs () .

- Trifluoromethyl Groups (Compound 74) : Improve metabolic resistance but may increase toxicity risks .

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be characterized by the following components:

- 2-Bromo-5-methoxyphenyl moiety, which may contribute to its lipophilicity and interaction with biological targets.

- 3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl group, which enhances its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring similar structural motifs. For example, derivatives containing the piperidine moiety have shown promising activity against various bacterial strains. The specific compound under discussion may exhibit comparable antimicrobial effects due to its structural similarities.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The compound has been evaluated for its inhibitory effects on specific PTPs, which are critical in various signaling pathways. In silico studies indicated that analogs could effectively bind to the active sites of PTP1B and TCPTP, suggesting potential therapeutic applications in metabolic disorders like type II diabetes.

Blood-Brain Barrier (BBB) Permeability

Assessments of BBB permeability using synthetic models have indicated that compounds similar to this structure can traverse the barrier effectively. This characteristic is essential for developing treatments targeting central nervous system disorders.

Case Studies

- Synthesis and Characterization : A study conducted at Sheffield Hallam University synthesized various derivatives and characterized their biological activities using yeast-based assays to evaluate PTP inhibition. The results demonstrated significant inhibitory activity against PTP1B, indicating potential for therapeutic use in obesity-related conditions .

- Antimicrobial Testing : In another study, compounds with similar functional groups were tested against a panel of microbial pathogens. The results showed enhanced activity compared to standard antibiotics, suggesting that modifications to the piperidine structure could yield even more potent derivatives .

Research Findings

Research findings indicate that the biological activity of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is multifaceted:

- Antimicrobial Effects : Demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- PTP Inhibition : Showed promise as a lead compound for drug development targeting metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.